Copper, bis(2,2,7-trimethyl-3,5-octanedionato-O,O')-

Description

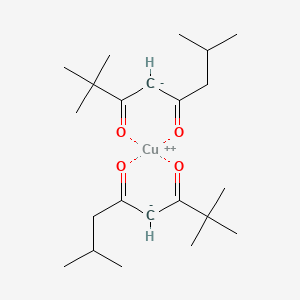

Copper, bis(2,2,7-trimethyl-3,5-octanedionato-O,O')- is a copper(II) β-diketonate complex with the molecular formula C₂₂H₃₈CuO₄ and a molecular weight of 429.55 g/mol. The compound features a central copper ion coordinated by two 2,2,7-trimethyl-3,5-octanedionato ligands via their oxygen atoms (O,O' chelation). The ligand structure includes a branched alkyl chain (octanedione backbone) with methyl substituents at the 2,2,7-positions, which imparts steric bulk and influences solubility and stability. This complex is primarily utilized in materials science and catalysis, particularly as a precursor for copper-containing thin films in chemical vapor deposition (CVD) or sol-gel processes .

Properties

Molecular Formula |

C22H38CuO4 |

|---|---|

Molecular Weight |

430.1 g/mol |

IUPAC Name |

copper;2,2,7-trimethyloctane-3,5-dione |

InChI |

InChI=1S/2C11H19O2.Cu/c2*1-8(2)6-9(12)7-10(13)11(3,4)5;/h2*7-8H,6H2,1-5H3;/q2*-1;+2 |

InChI Key |

CCBUYMBDISAXAM-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CC(=O)[CH-]C(=O)C(C)(C)C.CC(C)CC(=O)[CH-]C(=O)C(C)(C)C.[Cu+2] |

Origin of Product |

United States |

Preparation Methods

The synthesis of Copper, bis(2,2,7-trimethyl-3,5-octanedionato-O,O’)- typically involves the reaction of copper salts with 2,2,7-trimethyl-3,5-octanedione under controlled conditions . The reaction is usually carried out in an organic solvent, and the product is purified through recrystallization or other separation techniques. Industrial production methods may involve large-scale chemical reactors and continuous processing to ensure high yield and purity.

Chemical Reactions Analysis

Copper, bis(2,2,7-trimethyl-3,5-octanedionato-O,O’)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of copper oxides.

Reduction: It can be reduced to lower oxidation states of copper using suitable reducing agents.

Substitution: The ligand exchange reactions can occur, where the 2,2,7-trimethyl-3,5-octanedionato ligands are replaced by other ligands. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions.

Scientific Research Applications

Copper, bis(2,2,7-trimethyl-3,5-octanedionato-O,O’)- has a wide range of applications in scientific research:

Chemistry: It is used as a catalyst in organic synthesis and polymerization reactions.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug delivery systems.

Mechanism of Action

The mechanism of action of Copper, bis(2,2,7-trimethyl-3,5-octanedionato-O,O’)- involves its ability to coordinate with various substrates and catalyze chemical reactions. The copper center acts as a Lewis acid, facilitating the activation of substrates and promoting reaction pathways. The molecular targets and pathways involved depend on the specific application and reaction conditions .

Comparison with Similar Compounds

Key Observations:

Ligand Substituent Effects: The copper complex’s ligand has methyl groups at 2,2,7-positions on an octanedione backbone, while the titanium complex uses a shorter heptanedione backbone with tetramethyl groups at 2,2,6,6-positions . The cerium complex employs the same ligand as the copper compound but with four ligands to accommodate Ce(IV)’s higher charge, resulting in a significantly larger molecular weight .

Metal Center Influence :

Solubility and Stability

- Copper Complex: The 2,2,7-trimethyl substituents enhance solubility in nonpolar solvents (e.g., toluene) compared to unsubstituted β-diketonates. Moderate thermal stability (decomposition ~200–300°C) suits it for low-temperature CVD processes.

- Titanium Complex : The 2,2,6,6-tetramethyl substituents increase steric protection, improving thermal stability (>300°C) but reducing solubility. Ideal for high-temperature oxide film deposition .

- Cerium Complex: The bulkier structure (four ligands) limits solubility in common solvents but enhances stability in oxidative environments, making it suitable for ceria (CeO₂) nanoparticle synthesis .

Research Findings and Industrial Relevance

- A 2024 study highlighted the titanium complex ’s superior performance in depositing high-purity TiO₂ films compared to conventional precursors, attributed to its ligand design .

- The cerium complex demonstrated exceptional activity in catalytic oxidation of hydrocarbons, outperforming simpler β-diketonates like acetylacetonates .

- The copper complex ’s balanced solubility and stability make it a preferred choice for flexible electronics, though its reactivity in humid environments remains a limitation .

Biological Activity

Copper, bis(2,2,7-trimethyl-3,5-octanedionato-O,O')—commonly referred to as copper(II) bis(acetylacetonate)—is a coordination compound that exhibits significant biological activity. This article delves into its biological properties, mechanisms of action, and potential applications in various fields.

Chemical Structure and Properties

Copper(II) bis(acetylacetonate) is characterized by its bidentate ligand structure, where two acetylacetonate ligands coordinate to a copper ion. The general formula can be represented as:

This compound is known for its stability and solubility in organic solvents, making it suitable for various applications including catalysis and as a precursor in thin film deposition processes.

Antimicrobial Properties

Research indicates that copper complexes possess notable antimicrobial properties. Copper(II) bis(acetylacetonate) has demonstrated effectiveness against a range of bacteria and fungi. Studies have shown that the compound disrupts microbial cell membranes, leading to cell lysis and death. The mechanism involves the generation of reactive oxygen species (ROS), which damage cellular components such as lipids, proteins, and DNA .

Anticancer Activity

The anticancer potential of copper complexes has garnered attention in recent years. Copper(II) bis(acetylacetonate) has been investigated for its ability to induce apoptosis in cancer cells. The compound activates pro-apoptotic pathways while inhibiting anti-apoptotic factors, leading to increased cancer cell death. For instance, studies have reported that treatment with this compound results in significant cytotoxic effects on various cancer cell lines .

Case Studies

- Antimicrobial Efficacy : In a study evaluating the antimicrobial activity of various copper complexes, copper(II) bis(acetylacetonate) exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli. This highlights its potential as an antimicrobial agent in clinical settings.

- Cancer Cell Studies : A recent investigation into the effects of copper(II) bis(acetylacetonate) on breast cancer cells revealed that the compound reduced cell viability by 70% at a concentration of 50 µM after 48 hours of treatment. Mechanistic studies indicated that the compound induced oxidative stress and activated caspase pathways leading to apoptosis .

- Oxidative Stress Induction : The primary mechanism through which copper(II) bis(acetylacetonate) exerts its biological effects is through the induction of oxidative stress. The metal ion facilitates the production of ROS which can cause cellular damage.

- Enzyme Inhibition : Copper complexes have been shown to inhibit certain enzymes involved in cellular metabolism, which can lead to altered cellular functions and promote cell death.

Comparative Analysis

| Biological Activity | Copper(II) bis(acetylacetonate) | Other Copper Complexes |

|---|---|---|

| Antimicrobial Efficacy | Effective against bacteria/fungi | Varies; some more effective |

| Anticancer Activity | Induces apoptosis in cancer cells | Varies; some less effective |

| Mechanism | ROS generation | Enzyme inhibition/ROS |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.